molecular formula C12H12ClN3O2S B1456852 N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide CAS No. 1365963-10-5

N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide

Cat. No. B1456852
CAS RN: 1365963-10-5
M. Wt: 297.76 g/mol
InChI Key: MWZSGPWZWBLJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide is a useful research compound. Its molecular formula is C12H12ClN3O2S and its molecular weight is 297.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubulin Agents

This compound has been used in the synthesis of new antitubulin agents . These agents inhibit the polymerization of tubulin, a protein that forms microtubules, which are essential components of the cell cytoskeleton. By inhibiting tubulin polymerization, these agents can disrupt cell division and growth, making them potential candidates for cancer treatment .

Antiproliferative Activity

The compound has shown significant antiproliferative activity against a panel of cancer cell lines . This means it can inhibit the growth and multiplication of cancer cells, which could be beneficial in the treatment of various types of cancer .

Cell Cycle Effects

The compound has been found to cause accumulation of cells in the G2/M phase of the cell cycle . This means it can disrupt the normal cell cycle and prevent cells from dividing and proliferating, which is a key feature of cancer cells .

Apoptotic Cell Death

The compound has been found to induce apoptotic cell death . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. By inducing apoptosis, the compound can effectively kill cancer cells .

Synthesis of Heterocyclic Compounds

Cyanoacetohydrazides, such as this compound, have been used as precursors in reactions leading to the construction of heterocycles . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Antifungal Activities

The compound has shown excellent antifungal activities against Aspergillus niger and Candida albicans . These are common types of fungi that can cause infections in humans, especially in immunocompromised individuals .

Pharmaceutical Testing

The compound is used for pharmaceutical testing . High-quality reference standards of the compound are used for accurate results in pharmaceutical research and development .

Synthesis of Polyfunctional Heterocyclic Compounds

Cyanoacetic acid hydrazide, a component of this compound, is a versatile and convenient intermediate for the synthesis of a wide variety of polyfunctional heterocyclic compounds . These compounds have biological interest and are used in the development of new drugs .

Mechanism of Action

Target of Action

The primary target of N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide is the JNK2 and JNK3 kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in stress response and apoptosis.

Mode of Action

N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide interacts with its targets through a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the JNK2 and JNK3 kinases . This interaction inhibits the activity of the kinases, thereby modulating the signaling pathways they are involved in.

Biochemical Pathways

The inhibition of JNK2 and JNK3 kinases by N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide affects several biochemical pathways. Most notably, it leads to a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This results in a decrease of cells in other phases of the cell cycle, especially the G0/G1 phase .

Result of Action

The molecular and cellular effects of N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide’s action are primarily seen in its impact on cell cycle progression. By causing an accumulation of cells in the G2/M phase, the compound effectively halts cell division . This could potentially lead to cell death, particularly in rapidly dividing cells.

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c1-7(17)16-3-2-8-9(5-14)12(15-11(18)4-13)19-10(8)6-16/h2-4,6H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZSGPWZWBLJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide
Reactant of Route 3
Reactant of Route 3
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide
Reactant of Route 4
Reactant of Route 4
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide
Reactant of Route 5
Reactant of Route 5
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide
Reactant of Route 6
Reactant of Route 6
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.